1-(1,3-Dichloroprop-2-en-1-yl)naphthalene
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Overview
Description
1-(1,3-Dichloroprop-2-en-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a 1,3-dichloroprop-2-en-1-yl group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(1,3-Dichloroprop-2-en-1-yl)naphthalene typically involves the reaction of naphthalene with 1,3-dichloropropene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 1,3-dichloropropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1,3-Dichloroprop-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reaction. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-(1,3-Dichloroprop-2-en-1-yl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(1,3-Dichloroprop-2-en-1-yl)naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways .
The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
1-(1,3-Dichloroprop-2-en-1-yl)naphthalene can be compared with other similar compounds, such as:
1-Chloronaphthalene: This compound has a single chlorine atom attached to the naphthalene ring.
2-Methylnaphthalene: This compound has a methyl group attached to the naphthalene ring.
1,3-Dichloropropene: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and potential applications in various fields. Its dichloropropenyl group provides distinct chemical properties that differentiate it from other naphthalene derivatives.
Properties
CAS No. |
62098-04-8 |
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Molecular Formula |
C13H10Cl2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
1-(1,3-dichloroprop-2-enyl)naphthalene |
InChI |
InChI=1S/C13H10Cl2/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,13H |
InChI Key |
SGEXSOZOSSAHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C=CCl)Cl |
Origin of Product |
United States |
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